
2-(Chloromethyl)-2-methyloxirane spectroscopic
data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(Chloromethyl)-2-methyloxirane

Cat. No.: B1581098 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-2-
methyloxirane

Abstract
2-(Chloromethyl)-2-methyloxirane (CAS No. 598-09-4), a substituted epoxide, serves as a

pivotal bifunctional intermediate in advanced organic synthesis.[1] Its utility stems from the

presence of two distinct reactive sites: a strained oxirane ring susceptible to nucleophilic attack

and a primary alkyl chloride.[1] This dual functionality allows for a diverse range of chemical

transformations, making it a valuable building block for more complex molecular architectures.

[1] Unambiguous structural confirmation and purity assessment are paramount for its effective

use in research and development. This guide provides a comprehensive analysis of the core

spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS)—used to elucidate and verify the structure of 2-(chloromethyl)-2-
methyloxirane. We will delve into the theoretical underpinnings of each technique, interpret

spectral data, and provide standardized protocols for data acquisition, reflecting best practices

in a modern analytical laboratory.

Molecular Structure and Physicochemical
Properties
The unique reactivity of 2-(chloromethyl)-2-methyloxirane is a direct consequence of its

molecular structure, which features a quaternary carbon atom within the epoxide ring.
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Caption: Molecular structure of 2-(Chloromethyl)-2-methyloxirane.

The molecule's key physicochemical properties are summarized below for quick reference.

Property Value Source

IUPAC Name
2-(chloromethyl)-2-

methyloxirane
[2]

CAS Number 598-09-4 [2][3][4]

Molecular Formula C₄H₇ClO [2][3][4]

Molecular Weight 106.55 g/mol [1][2][3]

Monoisotopic Mass 106.0185425 Da [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen

framework of an organic molecule.[1] For 2-(chloromethyl)-2-methyloxirane, both ¹H and ¹³C

NMR provide definitive structural confirmation.

¹H NMR Spectroscopy
Expertise & Experience: The proton NMR spectrum allows for the identification of distinct

proton environments. Based on the structure, we anticipate four unique proton signals. The two

protons on the epoxide's methylene carbon (C3) are diastereotopic due to the adjacent chiral

center (C2), and thus they are expected to be chemically non-equivalent, appearing as two

distinct signals, likely doublets from geminal coupling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1581098?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Chloromethyl_-2-methyloxirane
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Chloromethyl_-2-methyloxirane
https://www.chemicalbook.com/synthesis/2-chloromethyl-2-methyloxirane.htm
https://www.scbt.com/p/2-chloromethyl-2-methyloxirane-598-09-4
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Chloromethyl_-2-methyloxirane
https://www.chemicalbook.com/synthesis/2-chloromethyl-2-methyloxirane.htm
https://www.scbt.com/p/2-chloromethyl-2-methyloxirane-598-09-4
https://www.benchchem.com/product/b1581098
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Chloromethyl_-2-methyloxirane
https://www.chemicalbook.com/synthesis/2-chloromethyl-2-methyloxirane.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Chloromethyl_-2-methyloxirane
https://www.benchchem.com/product/b1581098
https://www.benchchem.com/product/b1581098?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm (Predicted)

Multiplicity Integration Assignment

~ 1.4 Singlet 3H -CH₃ (Methyl protons)

~ 2.7 Doublet 1H
-OCH₂- (Oxirane

proton, Ha)

~ 2.9 Doublet 1H
-OCH₂- (Oxirane

proton, Hb)

~ 3.5 Singlet 2H
-CH₂Cl (Chloromethyl

protons)

Causality and Interpretation:

Methyl Protons (-CH₃): These protons are attached to a quaternary carbon and have no

adjacent protons to couple with, resulting in a sharp singlet. Its upfield shift (around 1.4 ppm)

is characteristic of an alkyl group on an epoxide ring.

Oxirane Methylene Protons (-OCH₂-): The diastereotopic nature of these protons leads to

two separate signals. They will appear as a pair of doublets (an AX system) due to geminal

coupling to each other. Their chemical shift is influenced by the ring strain and the

electronegative oxygen atom.

Chloromethyl Protons (-CH₂Cl): These protons are adjacent to a quaternary carbon, so they

appear as a singlet. The significant downfield shift (around 3.5 ppm) is caused by the strong

deshielding effect of the adjacent chlorine atom.

¹³C NMR Spectroscopy
Expertise & Experience: The proton-decoupled ¹³C NMR spectrum is expected to show four

distinct signals, corresponding to the four unique carbon environments in the molecule.
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Chemical Shift (δ) ppm
(Predicted)

Carbon Environment
Rationale for Chemical
Shift

~ 20 -CH₃
Standard alkyl carbon, slightly

deshielded by the epoxide.

~ 48 -CH₂Cl

Alkyl carbon significantly

deshielded by the directly

attached electronegative

chlorine atom.

~ 55 -OCH₂-

Methylene carbon of the

epoxide ring, deshielded by

the oxygen atom.

~ 60 -OC(CH₃)-

Quaternary carbon of the

epoxide ring, deshielded by

oxygen and substitution.

Causality and Interpretation: The chemical shifts are governed by the electronic environment of

each carbon. The carbons directly bonded to electronegative atoms (oxygen and chlorine) are

significantly deshielded and appear further downfield.[5][6] The quaternary carbon (C2) and

methylene carbon (C3) of the oxirane ring have characteristic shifts that confirm the presence

of the strained three-membered ring.[1]

Experimental Protocol: NMR Data Acquisition
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Sample Preparation

Data Acquisition (400 MHz Spectrometer)

Data Processing

Dissolve ~10-20 mg of
2-(chloromethyl)-2-methyloxirane

in ~0.7 mL of CDCl₃

Add Tetramethylsilane (TMS)
as internal standard (0 ppm)

Transfer solution to a
5 mm NMR tube

Insert sample and lock
on the deuterium signal of CDCl₃

Shim the magnetic field
to achieve homogeneity

Acquire ¹H spectrum
(e.g., 16 scans)

Acquire ¹³C spectrum
(e.g., 1024 scans, proton-decoupled)

Apply Fourier Transform

Phase correct the spectra

Calibrate ¹H spectrum to TMS (0 ppm)
and ¹³C spectrum to CDCl₃ (77.16 ppm)

Integrate ¹H signals and
pick peaks for both spectra

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and data acquisition.
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Infrared (IR) Spectroscopy
Trustworthiness: IR spectroscopy is a rapid and reliable method for identifying the presence of

key functional groups. The spectrum provides a molecular "fingerprint" that is unique to the

compound.

Spectral Interpretation: The IR spectrum of 2-(chloromethyl)-2-methyloxirane will be

dominated by vibrations characteristic of the epoxide ring and the alkyl chloride moiety.[1]

While a spectrum for the specific title compound is not publicly available, data from the closely

related (chloromethyl)oxirane can be used for authoritative comparison.[7][8]

Wavenumber (cm⁻¹)
(Predicted)

Vibration Type Functional Group

3050 - 2950 C-H Stretch Alkyl CH₃, CH₂

~ 1250 C-O-C Asymmetric Stretch Epoxide Ring

~ 950 - 810 Epoxide Ring "Breathing" Epoxide Ring

~ 750 C-Cl Stretch Alkyl Chloride

Causality and Interpretation:

C-H Stretching: The peaks just below 3000 cm⁻¹ are indicative of sp³-hybridized carbon-

hydrogen bonds.

Epoxide Ring Vibrations: The most diagnostic peaks are those associated with the strained

C-O-C bonds of the epoxide. The asymmetric C-O-C stretch typically appears strongly

around 1250 cm⁻¹. Furthermore, the characteristic ring "breathing" or deformation mode

provides confirmatory evidence for the three-membered ring.[1]

C-Cl Stretching: The carbon-chlorine bond vibration is found in the fingerprint region and

confirms the presence of the chloromethyl group.

Experimental Protocol: IR Data Acquisition (ATR)
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Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g.,

isopropanol) and allowing it to dry completely.

Background Scan: Acquire a background spectrum of the empty ATR crystal. This is a critical

self-validating step that subtracts atmospheric H₂O and CO₂ signals from the sample

spectrum.

Sample Application: Place a single drop of neat liquid 2-(chloromethyl)-2-methyloxirane
directly onto the center of the ATR crystal.

Data Collection: Lower the ATR press to ensure good contact between the sample and the

crystal. Initiate the scan (typically averaging 16-32 scans for a good signal-to-noise ratio).

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent.

Mass Spectrometry (MS)
Authoritative Grounding: Mass spectrometry provides the exact molecular weight and crucial

structural information through the analysis of fragmentation patterns.[1] For 2-
(chloromethyl)-2-methyloxirane, electron ionization (EI) is the standard method.

Analysis of the Mass Spectrum:

Molecular Ion (M⁺): The molecular ion peak will appear at an m/z of 106.[1][2] Due to the

natural abundance of chlorine isotopes (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak will be observed at m/z

108 with approximately one-third the intensity of the M⁺ peak. This isotopic signature is a

definitive indicator of a monochlorinated compound.

Key Fragmentation Pathways: The high energy of electron ionization induces fragmentation,

providing a structural puzzle. The most likely fragmentation pathways involve the loss of

stable radicals or neutral molecules.
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[C₄H₇ClO]⁺˙
m/z = 106/108

[C₃H₄O]⁺˙
m/z = 56

- CH₂Cl

[C₄H₇O]⁺
m/z = 71

- Cl

[CH₂Cl]⁺
m/z = 49/51

- C₃H₅O

[C₃H₅]⁺
m/z = 41

- CH₂O

Click to download full resolution via product page

Caption: Plausible EI-MS fragmentation pathways for 2-(chloromethyl)-2-methyloxirane.

m/z Value Proposed Fragment Identity

106 / 108 [C₄H₇ClO]⁺˙ Molecular Ion (M⁺)

71 [C₄H₇O]⁺ Loss of Chlorine radical (·Cl)

57 [C₄H₉]⁺ Loss of ·CH₂Cl radical

49 / 51 [CH₂Cl]⁺ Chloromethyl cation

43 [C₃H₇]⁺ Propyl cation

Experimental Protocol: GC-MS Analysis
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent

like dichloromethane or ethyl acetate.

GC Method:

Injector: Set to 250 °C with a split ratio (e.g., 50:1).

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
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Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and

hold for 5 minutes.

MS Method:

Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Mass Range: Scan from m/z 40 to 200.

Analysis: Inject 1 µL of the sample. The resulting total ion chromatogram (TIC) will show the

retention time of the compound, and the mass spectrum can be extracted from the peak of

interest.

Conclusion
The structural characterization of 2-(chloromethyl)-2-methyloxirane is unequivocally

achieved through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy

provides the definitive carbon-hydrogen framework. IR spectroscopy rapidly confirms the

presence of the critical epoxide and alkyl chloride functional groups. Finally, mass spectrometry

verifies the molecular weight, confirms the presence of chlorine via its isotopic pattern, and

offers structural clues through predictable fragmentation. The combination of these techniques

provides a self-validating system, ensuring the identity and purity of this versatile synthetic

intermediate for its successful application in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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